REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:13]2[O:12][C:11](S)=[N:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4].S(Cl)([Cl:17])=O.CN(C=O)C>>[CH3:1][O:2][C:3]([C:5]1[C:13]2[O:12][C:11]([Cl:17])=[N:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=CC=2N=C(OC21)S
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude oil azeotroped twice with xylene
|
Type
|
CUSTOM
|
Details
|
the crude material purified with column chromatography on silica eluting with ethyl acetate/hexane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC=2N=C(OC21)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |